molecular formula C9H9ClFNO2 B7899875 (2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate

(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate

Cat. No.: B7899875
M. Wt: 217.62 g/mol
InChI Key: BCUFAMXOPAUSIP-MRVPVSSYSA-N
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Description

(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate is a chiral compound with significant applications in various fields, including pharmaceuticals and agrochemicals. Its unique structure, featuring both an azaniumyl group and a chlorofluorophenyl group, contributes to its diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate typically involves the use of chiral catalysts or biocatalysts to ensure the desired enantiomeric purity. One common method involves the asymmetric hydrogenation of a suitable precursor, such as a substituted cinnamic acid derivative, using a chiral rhodium or ruthenium catalyst under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound often employs biocatalysis due to its high enantioselectivity and environmentally friendly nature. Whole-cell biocatalysts or isolated enzymes can be used to convert starting materials into the desired product with high efficiency and selectivity .

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can replace the chlorine or fluorine atoms with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The presence of the azaniumyl group allows for strong binding to active sites, while the chlorofluorophenyl group enhances its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate: The enantiomer of the compound, which may exhibit different biological activities.

    2-azaniumyl-3-(2-chlorophenyl)propanoate: Lacks the fluorine atom, potentially altering its reactivity and applications.

    2-azaniumyl-3-(4-fluorophenyl)propanoate: Lacks the chlorine atom, which may affect its chemical properties and uses.

Uniqueness

(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both chlorine and fluorine atoms. These features contribute to its high reactivity, selectivity, and versatility in various applications, distinguishing it from similar compounds .

Properties

IUPAC Name

(2R)-2-azaniumyl-3-(2-chloro-4-fluorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4,8H,3,12H2,(H,13,14)/t8-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCUFAMXOPAUSIP-MRVPVSSYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)Cl)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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